molecular formula C15H10O3 B191502 3-Hydroxyflavone CAS No. 577-85-5

3-Hydroxyflavone

Cat. No.: B191502
CAS No.: 577-85-5
M. Wt: 238.24 g/mol
InChI Key: HVQAJTFOCKOKIN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Hydroxyflavone, also known as Flavonol, interacts with various targets in the body. It has been found to interact with proteins rich with α-helix structures and advanced DNA structures . It also has a significant role in the hydrophobic microenvironment, which is crucial in promoting the process and effects of excited-state intramolecular proton transfer (ESIPT) . Furthermore, it has been reported to inhibit Aurora B, a protein kinase .

Mode of Action

This compound operates through a mechanism known as excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton within the same molecule upon photoexcitation . The role of the hydrophobic microenvironment is of significant importance in promoting the process and effects of ESIPT, which can be regulated by solvents, the existence of metal ions, and proteins rich with α-helix structures or advanced DNA structures .

Biochemical Pathways

Flavonols, including this compound, are involved in a variety of biological activities in plants, protecting them from different biotic (plant-parasitic nematodes, fungi, and bacteria) and abiotic stresses (salt stress, drought stress, UV, higher and lower temperatures) . They are also involved in the biosynthesis pathway of flavonoids .

Pharmacokinetics

It is known that flavonoids, in general, undergo phase ii metabolism, which conjugates drugs and polyphenols to increase their hydrophilicity, a major pathway in xenobiotic metabolism .

Result of Action

This compound demonstrates various pharmacological activities such as antiviral, antitumor, anti-inflammatory, anticholinesterase, cytotoxicity, and particularly high antioxidant activity . It shows anti-inflammatory activity by inhibiting the release of histamine, pro-inflammatory cytokines (including IL-4), and leukotrienes production .

Action Environment

The action of this compound is influenced by the environment. The role of the hydrophobic microenvironment is of significant importance in promoting the process and effects of ESIPT, which can be regulated by solvents, the existence of metal ions, and proteins rich with α-helix structures or advanced DNA structures . The process of ESIPT reaction is controlled by the solvent .

Biochemical Analysis

Biochemical Properties

3-Hydroxyflavone interacts with various enzymes, proteins, and other biomolecules. The role of hydrophobic microenvironment is of significant importance in promoting the process and effects of ESIPT, which can be regulated by the solvents, the existence of metal ions and proteins rich with α-helix structures or the advanced DNA structures .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It could be a promising scaffold for the development of fluorescent imaging in cells .

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The process of ESIPT reaction is controlled by the solvent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown a significant and dose-dependent reduction in total time of immobility in the forced swim test and tail suspension test .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The process of its localization or accumulation is an important aspect of its function .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

3-Hydroxyflavone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and various bases for substitution reactions. The major products formed from these reactions are often derivatives of this compound that exhibit enhanced or modified properties, such as increased fluorescence .

Properties

IUPAC Name

3-hydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQAJTFOCKOKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4060365
Record name 4H-1-Benzopyran-4-one, 3-hydroxy-2-phenyl-
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Molecular Weight

238.24 g/mol
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Physical Description

Pale yellow or yellow solid; [HSDB] Off-white or pale yellow powder; [Alfa Aesar MSDS], Solid
Record name 3-Hydroxyflavone
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Record name 3-Hydroxyflavone
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Solubility

Soluble in ethanol
Record name 3-HYDROXYFLAVONE
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Mechanism of Action

Epidermal growth factor (EGF) has been shown to induce proliferation in cells, however, the role of prostaglandin E(2) (PGE(2)) plays in EGF-induced proliferation in still unclear. EGF and PGE(2) showed proliferation responses in epidermoid carcinoma cell A431 by MTT and [(3)H] thymidine incorporation assay. ... The natural product, 3-OH flavone, showed the most-potent inhibitory activity on EGF-induced proliferation among 9 structurally-related compounds, and suppression of EGF receptor phosphorylation, ERK1/2 phosphorylation, and COX-2/PGE(2) production by 3-OH flavone was identified. PGE(2) addition attenuates the inhibitory activity of 3-OH flavone on EGF-induced proliferation by MTT assay and colony formation by soft agar assay. Additionally, 3-OH flavone also showed more-specific inhibition on EGF- than on fetal bovine serum (FBS)-induced proliferation in A431 cells. Results of /the/ present study provide evidence to demonstrate that PGE(2) is an important downstream molecule in EGF-induced proliferation, and 3-OH flavone, which inhibits PGE(2) production by blocking MAPK cascade, might reserve potential for development as an anti-cancer drug.
Record name 3-HYDROXYFLAVONE
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Color/Form

Yellow needles, Pale yellow needles from alcohol, Violet flourescence in concentrated sulfuric acid

CAS No.

577-85-5
Record name Flavonol
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Record name 3-Hydroxyflavone
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Record name 3-Hydroxyflavone
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Record name 4H-1-Benzopyran-4-one, 3-hydroxy-2-phenyl-
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Record name 3-hydroxyflavone
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Record name FLAVONOL
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Record name 3-HYDROXYFLAVONE
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Record name 3-Hydroxyflavone
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Melting Point

171 to 172 °C, MP: 169.5 °C, 170 °C
Record name 3-HYDROXYFLAVONE
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Record name 3-Hydroxyflavone
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

Determination of flavonoid glycosides and narichalcone (2′,4′,6′,4-tetrahydroxychalcone) in tomato fruit is carried out using a non-hydrolysing method as follows: 40 mg of freeze-dried tomato tissue is weighed and transferred to a 10 ml Pyrex glass tube. To each tube 4 ml of 75% aqueous methanol acidified with HCl to pH 2 is added. The tubes are closed with screw tops containing a Teflon inlay and incubated at room temperature (20-25° C.) for 1 hr with continuous mixing on a roller band.
[Compound]
Name
flavonoid glycosides
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
Teflon
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0 (± 1) mol
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reactant
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0 (± 1) mol
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4 mL
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reactant
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Synthesis routes and methods II

Procedure details

180 mg of 4'-vinyl, 4-biphenyl aldehyde was mixed with 0.3 ml of 2-hydroxyacetophenone in 30 ml of ethanol. In a separate flask, 2.0 gms of NaOH was dissolved in 10 ml of aq. ethyl alcohol (50%). An NaOH solution was slowly added to the aldehyde solution. The resulting solution slowly changed its color from green to yellow to dark red. The rest of the reaction was carried out according to the method described in Example 1(b) above, producing 4'styryl, 3-hydroxyflavone.
Quantity
0 (± 1) mol
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reactant
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0.3 mL
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reactant
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30 mL
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Quantity
2 g
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solvent
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10 mL
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solvent
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[Compound]
Name
aldehyde
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

A mixture of 3-(benzyloxycarbonylbutylcarbonyloxy)flavone (312 mg, 0.7 mmol) and Pd(OH)2 (49.4 mg) in 9:1 THF:EtOH+0.05% acetic acid (15 mL) was treated with H2 for 5 h. The crude product was filtered (Celite), the filtrate was concentrated and the residue was purified by flash chromatography (10-25% EtOAc in toluene+1% acetic acid) to give the hemiadipate as a light yellow solid (0.211 g, 89%). A small portion was crystallized from EtOAc/petroleum spirits, mp=118-121° C.; 1H NMR (399.7 MHz, CDCl3) δ 1.66-1.83 (m, 4H, CH2CH2CO2); 2.38 (t, J=6.8 Hz, 2H, CH2CO2); 2.63 (t, J=6.8 Hz, 2H, CH2CO2); 7.42 (dd, 1H, J5,6=8.0 Hz, J6,7=8.0 Hz, H6); 7.47-7.53 (m, 3H, H3′,4′, 5′); 7.54 (d, 1H, J7,8=8.4 Hz, H8); 7.70 (ddd, 1H, J5,7=1.6 Hz, J6,7=8.0 Hz, J7,8=8.4 Hz, H7); 7.81-7.86 (m, 2H, H2′, 6′); 8.24 (dd, 1H, J5,6=8.0 Hz, J5,7=1.6 Hz, H5). 13C NMR (100.5 MHz, CDCl3) δ 25.01, 25.20 (2C, CO2CH2CH2); 34.57 (2C, CO2CH2); 119.20, 124.66, 126.33, 127.21, 129.41, 129.76, 131.04, 132.40, 134.70, 135.10, 156.74, 157.60 (14C, Ar); 171.52, 173.38, 179.36 (3C, C═O). Anal. Found: C, 68.89; H, 4.91; C21H18O6 requires C, 68.85; H, 4.95%. HRMS (ESI+) m/z 389.1000, C21H18NaO6 [M+Na]+ requires 389.1001].
Name
3-(benzyloxycarbonylbutylcarbonyloxy)flavone
Quantity
312 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
49.4 mg
Type
catalyst
Reaction Step One
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Quantity
15 mL
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solvent
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Name
Yield
89%

Synthesis routes and methods IV

Procedure details

To a three necked round bottomed flask, equipped with reflux condenser, calcium chloride guard tube and nitrogen inlet and magnetic stirrer, was charged methanol (200 mililiters (ml)), benzaldehyde (10.6 grams (g)) and 2-hydroxy acetophenone (13.6 g). The mixture was cooled to 10-15° C. and sodium hydroxide (15 g in 40 milliliters (ml) water) was slowly added. The reaction mixture was stirred at room temperature (˜25° C.) for 24 hours. Then methanol was added to the reaction mixture and the mixture was cooled to below 15° C. To this cooled mixuture sodium hydroxide (15 g in 40 ml water) and hydrogen peroxide (56 ml) were added and the reaction mixture was stirred for 6 to 8 hrs at room temperature. After this the reaction mixture was cooled to 10° C., neutralized using hydrochloric acid and the solid product that precipitated out was filtered. The solid was washed with water till the filtrate was free of acid. The solid product was dried in an oven at 70° C.
Quantity
40 mL
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0 (± 1) mol
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40 mL
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56 mL
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reactant
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0 (± 1) mol
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10.6 g
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13.6 g
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxyflavone
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Reactant of Route 6
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Customer
Q & A

ANone: The molecular formula of 3-hydroxyflavone is C15H10O3, and its molecular weight is 238.24 g/mol.

A: this compound can be characterized using various spectroscopic techniques, including UV-Vis, fluorescence, infrared (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information on the compound's electronic transitions, vibrational modes, structural features, and molecular weight, respectively. [, , , , ]

A: The behavior of this compound is significantly influenced by solvent polarity. In aprotic solvents, it exhibits dual emission due to excited-state intramolecular proton transfer (ESIPT), while in protic solvents, its fluorescence is affected by hydrogen bonding interactions. [, , ]

A: Complexation of this compound with α- and β-cyclodextrins enhances its solubility and modifies its spectroscopic properties, potentially improving its antioxidant activity. []

A: this compound and its derivatives can act as carbon monoxide-releasing molecules (CORMs) under specific conditions. These include enzymatic pathways involving quercetin dioxygenases, base-catalyzed reactions, and photochemical processes upon UV or visible light irradiation. [, , , ]

A: Yes, certain metal complexes of this compound have been shown to exhibit catalytic activity. For instance, Ni(II) complexes with a bis(benzimidazolyl) polydentate ligand, incorporating this compound, demonstrated catalytic ability in the oxidative cleavage of this compound. []

A: Computational methods are employed to investigate various aspects of this compound, including the optimization of its geometry, calculation of bond energies to understand fragmentation patterns, prediction of spectroscopic properties, and examination of intermolecular interactions. [, , ]

A: Modifications to the this compound structure significantly influence its properties. For example, introducing electron-donating or -withdrawing groups affects its absorption spectrum, excited-state dynamics, and CO release efficiency. [, , , ]

A: The presence of both a double bond between positions 2 and 3 and a hydroxyl group at position 3 in the flavonol structure appears to be crucial for the emergence of strong mutagenicity, with some exceptions like wogonin. []

A: Yes, complexation with cyclodextrins has been shown to improve the solubility and potentially enhance the antioxidant activity of this compound. []

A: Studies have shown that this compound and its derivatives can exhibit cytotoxic effects against various cancer cell lines, including oral squamous cell carcinoma, salivary gland tumor cells, and leukemic cells. [, , ]

A: While this compound and other flavonoids are generally considered safe, some studies have shown that they can exhibit cytotoxic effects at higher concentrations. [] Further research is needed to fully understand their potential long-term effects.

A: this compound and its derivatives have demonstrated a variety of biological activities, including antioxidant, anti-inflammatory, antimicrobial, antitumor, anticholinesterase, and cytotoxic effects. [, , , , , , ]

A: Various in vitro models have been employed to investigate the biological effects of this compound, including human lung embryonic fibroblasts (TIG-1), human umbilical vein endothelial cells (HUVE), rat pheochromocytoma PC12 cells, and human oral tumor cell lines. [, , , , ]

A: this compound has been shown to improve the in vitro development of cloned porcine embryos by inhibiting ROS production, which is induced by UV irradiation of oocytes and serum starvation of donor cells during the cloning process. []

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis or mass spectrometry, is commonly used for the quantification of this compound and its metabolites in biological samples. []

A: Techniques like fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) are commonly employed to investigate the interactions of this compound with proteins and other biomolecules. [, , ]

A: While limited information is available on the specific environmental fate and effects of this compound, it is expected to undergo degradation processes in the environment, similar to other flavonoids. [] Further research is needed to fully assess its potential ecotoxicological impacts and develop strategies for mitigation.

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